Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate
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Overview
Description
Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate is a synthetic organic compound with the molecular formula C14H17F2NO2 It is characterized by the presence of a pyrrolidine ring substituted with benzyl and difluoromethyl groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzyl or difluoromethyl derivatives.
Scientific Research Applications
Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance binding affinity and selectivity, while the benzyl group can modulate the compound’s lipophilicity and membrane permeability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3,3-difluoropyrrolidine-1-carboxylate: Similar structure but with a different substitution pattern on the pyrrolidine ring.
Benzyl 3,3-difluoropyrrolidine-1-carboxylate: Lacks the ethyl ester group, affecting its reactivity and applications.
3,3-Difluoropyrrolidine hydrochloride: A simpler analog with different physicochemical properties.
Uniqueness
Ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate is unique due to its combination of difluoromethyl and benzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-benzyl-3,3-difluoropyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-2-19-13(18)12-14(15,16)8-9-17(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKMZSGMERNKHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1CC2=CC=CC=C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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